molecular formula C12H16O2 B8745900 2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID

2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID

Cat. No.: B8745900
M. Wt: 192.25 g/mol
InChI Key: DHFSUPPYOBITGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID: is an organic compound with the molecular formula C12H16O2. It is a derivative of propanoic acid, featuring an isopropyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID typically involves the Friedel-Crafts alkylation of benzene derivatives followed by carboxylation. One common method includes the reaction of isopropylbenzene with propanoic acid under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Phenylpropanoic acid
  • 2-Phenylpropanoic acid
  • 4-Isopropylphenylpropanoic acid

Comparison: 2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID is unique due to the presence of the isopropyl group at the meta position on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(3-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C12H16O2/c1-8(2)10-5-4-6-11(7-10)9(3)12(13)14/h4-9H,1-3H3,(H,13,14)

InChI Key

DHFSUPPYOBITGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-[3′-(isopropenyl)phenyl]ethyl propionate, obtained by the method reported above (1 g; 4.6 mmol), 95% ethyl alcohol (10 ml) and Pd/C 10% (100 mg) are subjected to catalytic hydrogenation at r.t. and atmospheric pressure until the initial reagent disappears (2 h). The catalyst is filtered off on Celite and, after evaporation of the filtrate, a transparent oil is obtained (0.99 g; 4.5 mmol) that is hydrolysed in a 1N solution of KOH in ethyl alcohol (10 ml) at T=80° C. for 2 h. After cooling at r.t. the solvents are evaporates at reduced pressure; the residue is taken up with EtOAc (20 ml) and it is extracted with H2O (3×10 ml); the aqueous phase is acidified to pH=2 with 2N HCl and counter-extracted with EtOAc (2×10 ml); the organic extracts are combined and washed with a saturated solution of NaCl, are dried over Na2SO4 and evaporated at reduced pressure to give 2-[(3′-isopropyl)phenyl]propionic acid (0.75 g; 3.6 mmol)
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2-[3′-(isopropenyl)phenyl]ethyl propionate
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